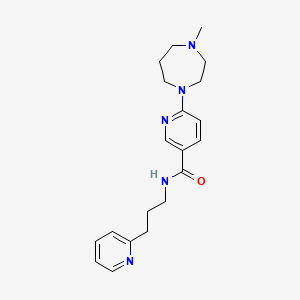
6-(4-methyl-1,4-diazepan-1-yl)-N-(3-pyridin-2-ylpropyl)pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-methyl-1,4-diazepan-1-yl)-N-(3-pyridin-2-ylpropyl)pyridine-3-carboxamide is a complex organic compound that belongs to the class of diazepanes and pyridines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-methyl-1,4-diazepan-1-yl)-N-(3-pyridin-2-ylpropyl)pyridine-3-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the diazepane ring, followed by the introduction of the pyridine moieties. Common reagents might include alkyl halides, amines, and carboxylic acids, with reaction conditions involving catalysts, solvents, and controlled temperatures.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and purity. Techniques such as continuous flow chemistry, high-throughput screening, and automated synthesis may be employed to scale up the production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the diazepane ring or the pyridine moieties.
Reduction: Reduction reactions might be used to modify the functional groups, such as reducing nitro groups to amines.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce or replace functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
Biologically, compounds with diazepane and pyridine structures are often investigated for their potential as enzyme inhibitors, receptor modulators, or antimicrobial agents.
Medicine
In medicine, such compounds might be explored for their therapeutic potential in treating diseases such as cancer, neurological disorders, or infections.
Industry
Industrially, these compounds could be used in the development of new materials, agrochemicals, or pharmaceuticals.
Mécanisme D'action
The mechanism of action of 6-(4-methyl-1,4-diazepan-1-yl)-N-(3-pyridin-2-ylpropyl)pyridine-3-carboxamide would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diazepam: A well-known diazepane derivative used as an anxiolytic.
Pyridine-3-carboxamide: A simpler pyridine derivative with various applications.
Uniqueness
The uniqueness of 6-(4-methyl-1,4-diazepan-1-yl)-N-(3-pyridin-2-ylpropyl)pyridine-3-carboxamide lies in its combined structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Propriétés
IUPAC Name |
6-(4-methyl-1,4-diazepan-1-yl)-N-(3-pyridin-2-ylpropyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O/c1-24-12-5-13-25(15-14-24)19-9-8-17(16-23-19)20(26)22-11-4-7-18-6-2-3-10-21-18/h2-3,6,8-10,16H,4-5,7,11-15H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRWSWXQJJYJJOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C2=NC=C(C=C2)C(=O)NCCCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(3E)-4-(2-chlorophenyl)-1-(4-chlorophenyl)-3-[hydroxy(phenyl)methylidene]-2-imino-4,6,7,8-tetrahydroquinolin-5-one](/img/structure/B5963379.png)
![5-{5-bromo-2-[(4-fluorobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5963385.png)
![N-(4-fluorobenzyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5963387.png)

![3-{1-[(8-fluoro-2-quinolinyl)methyl]-4-piperidinyl}-N-(3-methoxyphenyl)propanamide](/img/structure/B5963397.png)
![N-({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-2-(phenylthio)acetamide](/img/structure/B5963401.png)
![2-(4-fluorophenyl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B5963415.png)

![1-sec-butyl-2-mercapto-7-(4-methoxyphenyl)-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5963436.png)
![2,6-DIAMINO-5-[2-AMINO-6-(4-FLUOROPHENYL)-4-OXO-3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-3,4-DIHYDROPYRIMIDIN-4-ONE](/img/structure/B5963442.png)
![2-IMINO-5-[(E)-1-PHENYLMETHYLIDENE]-3-[4-(1H-PYRROL-1-YL)-1,2,5-OXADIAZOL-3-YL]-1,3-THIAZOLAN-4-ONE](/img/structure/B5963467.png)
![N-{[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-1-(3-methoxyphenyl)-N-methylethanamine](/img/structure/B5963475.png)

![methyl 3-butyryl-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-6,6-dimethyl-2-oxo-3-cyclohexene-1-carboxylate](/img/structure/B5963484.png)
